PERK-IN-5 Biochemical and Cellular Potency Compared to AMG PERK 44
PERK-IN-5 exhibits superior biochemical potency against PERK (IC50 = 2 nM) and robust cellular target engagement as measured by inhibition of p-eIF2α (cellular IC50 = 9 nM) in TR-FRET assays [1]. In comparison, AMG PERK 44 demonstrates an IC50 of 6 nM against PERK but lacks comparable published cellular p-eIF2α inhibition data in the same assay format .
| Evidence Dimension | Biochemical PERK Inhibition (IC50) and Cellular Target Engagement |
|---|---|
| Target Compound Data | PERK IC50 = 2 nM; Cellular p-eIF2α IC50 = 9 nM |
| Comparator Or Baseline | AMG PERK 44: PERK IC50 = 6 nM; Cellular p-eIF2α data not reported in comparable format |
| Quantified Difference | 3-fold more potent in biochemical assay (2 nM vs. 6 nM); cellular activity verified with 9 nM IC50 |
| Conditions | PERK biochemical assay (Eurofins); p-eIF2α cellular TR-FRET assay in HEK293 cells |
Why This Matters
Lower biochemical IC50 and validated cellular potency ensure effective target engagement at lower concentrations, reducing potential off-target effects and compound consumption in long-term studies.
- [1] Calvo V, Surguladze D, Li AH, et al. Discovery of 2-amino-3-amido-5-aryl-pyridines as highly potent, orally bioavailable, and efficacious PERK kinase inhibitors. Bioorg Med Chem Lett. 2021;43:128058. View Source
